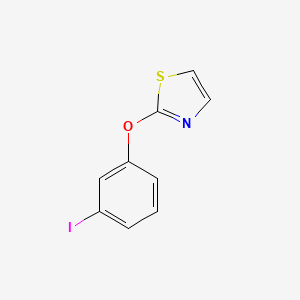

2-(3-Iodophenoxy)-1,3-thiazole

Description

2-(3-Iodophenoxy)-1,3-thiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with a 3-iodophenoxy group. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is widely studied for its pharmacological and material science applications.

Properties

Molecular Formula |

C9H6INOS |

|---|---|

Molecular Weight |

303.12 g/mol |

IUPAC Name |

2-(3-iodophenoxy)-1,3-thiazole |

InChI |

InChI=1S/C9H6INOS/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-6H |

InChI Key |

NOFYKRVJTGRFAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Halogen Effects: The iodine atom in 2-(3-Iodophenoxy)-1,3-thiazole likely enhances polarizability and van der Waals interactions compared to lighter halogens (e.g., fluorine in ). For example, 2-(2-fluorophenyl)-1,3-thiazoles exhibit intramolecular S···F bonding, stabilizing their crystal structures , whereas iodine’s larger atomic radius may favor intermolecular interactions or altered pharmacokinetics.

Substituent Position: The 3-iodophenoxy group’s meta-substitution contrasts with para-substituted analogues (e.g., 9c in ). Para-substituents often improve steric access to binding pockets, but meta-substitution may confer selectivity in target engagement.

Biological Activity: Thiazoles with hydrazinyl side chains () show nanomolar-range antitumor activity, while halogenated variants (e.g., 9c) demonstrate enzyme inhibition. The iodine substituent in this compound could similarly enhance interactions with hydrophobic enzyme pockets or DNA targets.

Physicochemical and Pharmacokinetic Profiles

- Melting Points: Brominated analogues (e.g., 9c) report higher melting points (~200–250°C) compared to non-halogenated derivatives, attributed to stronger halogen bonding . Iodine’s polarizability may further elevate melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.